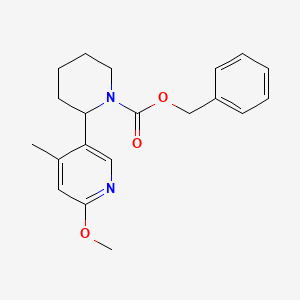![molecular formula C8H9IO2 B11823315 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 7732-50-5](/img/structure/B11823315.png)
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one: is a chemical compound with a unique structure that includes an iodine atom attached to a hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the iodination of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Iodination: This method involves the reaction of hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one with iodine in the presence of a suitable oxidizing agent.
Halogen Exchange: This method involves the exchange of a halogen atom (such as chlorine or bromine) with iodine using a halogen exchange reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxyhexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- 2-Oxohexahydro-2h-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Comparison
Compared to similar compounds, 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may influence its pharmacokinetic properties in medicinal applications.
Properties
CAS No. |
7732-50-5 |
|---|---|
Molecular Formula |
C8H9IO2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChI Key |
HDHTTWLQAIUNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C(C2I)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


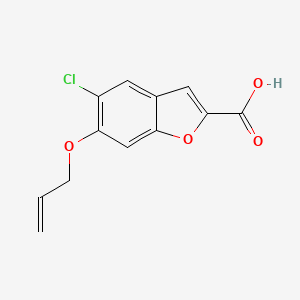
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
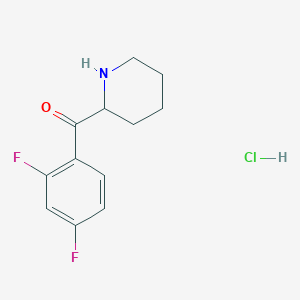
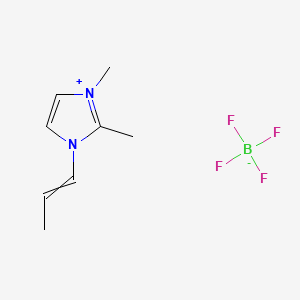
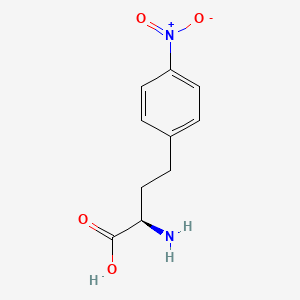


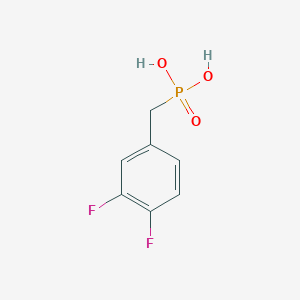

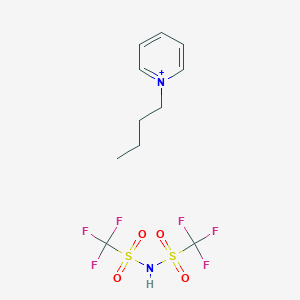


![Ethanone, 1-[(2S)-2,3-dihydro-2-(hydroxymethyl)-1H-indol-1-yl]-](/img/structure/B11823312.png)
